

Purchasing Research-Grade BMS-470539 Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-470539 dihydrochloride

Cat. No.: B606234

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in purchasing and utilizing the research-grade compound **BMS-470539 dihydrochloride**. It includes a list of potential suppliers, detailed application notes based on its mechanism of action, and experimental protocols derived from peer-reviewed scientific literature.

Introduction to BMS-470539 Dihydrochloride

BMS-470539 dihydrochloride is a potent and highly selective small-molecule agonist of the melanocortin-1 receptor (MC1R).^{[1][2]} The MC1R is a G protein-coupled receptor primarily known for its role in regulating skin pigmentation, but it is also expressed on various immune cells and has significant immunomodulatory and anti-inflammatory functions. BMS-470539 was developed to explore the therapeutic potential of MC1R activation in inflammatory conditions.^[1] Its selectivity for MC1R over other melanocortin receptors (MC2R-MC5R) makes it a valuable tool for targeted research.

Purchasing Information

For researchers seeking to acquire **BMS-470539 dihydrochloride** for laboratory use, several chemical suppliers offer this compound in research-grade purity. When selecting a supplier, it is

crucial to consider factors such as purity, available quantities, cost, and the availability of a certificate of analysis (CoA) to ensure the quality and identity of the compound.

Below is a table summarizing information from various suppliers. Please note that catalog numbers, available quantities, and pricing are subject to change and should be verified on the respective supplier's website.

Supplier	Purity	Available Quantities
MedChemExpress	≥98% (HPLC)	5 mg, 10 mg, 50 mg, 100 mg, 250 mg
Cayman Chemical	≥98%	5 mg, 10 mg, 50 mg
Tocris Bioscience	≥98% (HPLC)	10 mg, 50 mg
Selleck Chemicals	>98%	5 mg, 10 mg, 50 mg, 100 mg
BOC Sciences	≥98% by HPLC	Inquire for details
Adooq Bioscience	99.85%	5 mg, 10 mg, 50 mg, 100 mg, 250 mg

Application Notes: Mechanism of Action and Key Research Applications

BMS-470539 exerts its effects by binding to and activating the MC1R. This activation triggers a cascade of intracellular signaling events, primarily through the G α s subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling pathway has been shown to mediate the anti-inflammatory and neuroprotective effects of the compound.

Key Research Applications:

- **Anti-inflammatory Research:** BMS-470539 has demonstrated potent anti-inflammatory properties in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), and reduce leukocyte infiltration into inflamed tissues. This makes it a valuable tool for studying inflammatory processes in diseases like arthritis, inflammatory bowel disease, and neuroinflammation.

- **Neuroprotection and Neurodegeneration Studies:** Research suggests that MC1R activation by BMS-470539 can protect neurons from damage in models of neurodegenerative diseases like Parkinson's disease.[3] It has been shown to reduce α -synuclein aggregation and protect dopaminergic neurons.[3]
- **Leukocyte Trafficking and Adhesion:** Studies have utilized BMS-470539 to investigate the role of MC1R in regulating the movement and adhesion of leukocytes to the vascular endothelium, a critical step in the inflammatory response.
- **Signal Transduction Research:** As a selective agonist, BMS-470539 is an excellent pharmacological tool for dissecting the downstream signaling pathways of the MC1R, including the cAMP/PKA pathway and its crosstalk with other signaling cascades like the MAPK and NF- κ B pathways.

Experimental Protocols

The following are detailed protocols for key experiments that have been performed using **BMS-470539 dihydrochloride**, based on published research.

In Vitro: Inhibition of NF- κ B Activation in a Reporter Assay

This protocol is adapted from studies investigating the anti-inflammatory effects of BMS-470539 on TNF- α -induced NF- κ B activation.

Cell Line: Human melanoma cell line (e.g., A375) or other cells endogenously expressing MC1R and stably transfected with an NF- κ B-luciferase reporter construct.

Materials:

- **BMS-470539 dihydrochloride** stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Recombinant human TNF- α
- Luciferase assay reagent

- 96-well white, clear-bottom cell culture plates
- Luminometer

Protocol:

- Seed the NF- κ B reporter cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **BMS-470539 dihydrochloride** in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μ M).
- Pre-treat the cells with the different concentrations of BMS-470539 or vehicle (DMSO) for 1 hour.
- Stimulate the cells with TNF- α (e.g., 10 ng/mL final concentration) for 6-8 hours to induce NF- κ B activation. Include a non-stimulated control group.
- After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if necessary.
- Calculate the percentage inhibition of NF- κ B activation for each concentration of BMS-470539 compared to the TNF- α stimulated vehicle control.

In Vivo: Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

This protocol outlines a general procedure to assess the anti-inflammatory effects of BMS-470539 in a mouse model of systemic inflammation.

Animal Model: Male BALB/c mice (8-10 weeks old).

Materials:

- **BMS-470539 dihydrochloride**

- Sterile, pyrogen-free saline
- Lipopolysaccharide (LPS) from *E. coli*
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., heparinized tubes)
- ELISA kits for measuring inflammatory cytokines (e.g., TNF- α , IL-6)

Protocol:

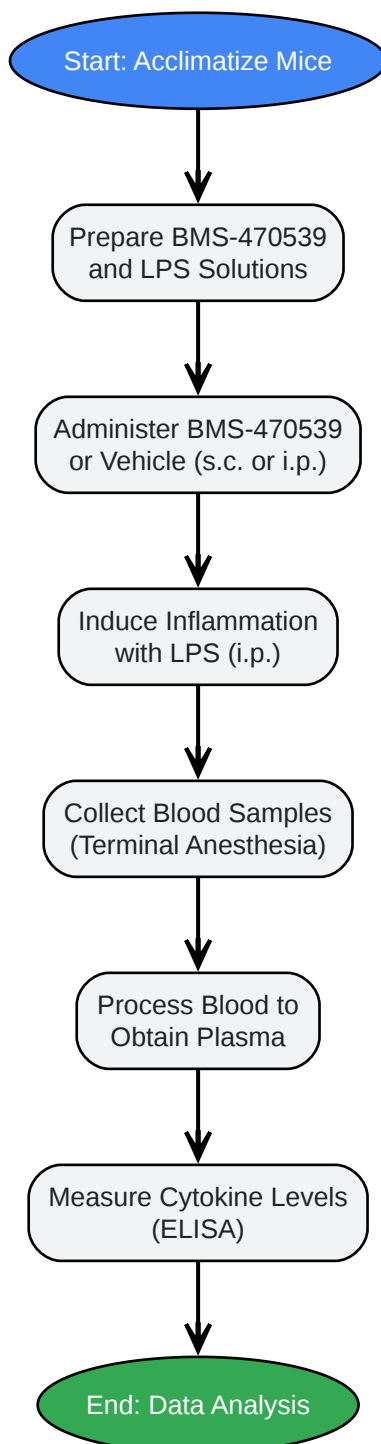
- Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
- Prepare a solution of **BMS-470539 dihydrochloride** in sterile saline at the desired concentrations for injection (e.g., 1, 5, 10 mg/kg).
- Administer BMS-470539 or vehicle (saline) to the mice via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- After a set pre-treatment time (e.g., 30-60 minutes), induce systemic inflammation by injecting LPS (e.g., 1 mg/kg) intraperitoneally.
- At a predetermined time point after LPS injection (e.g., 90 minutes for peak TNF- α response), collect blood samples from the mice via cardiac puncture under terminal anesthesia.
- Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
- Measure the plasma concentrations of inflammatory cytokines (e.g., TNF- α , IL-6) using specific ELISA kits according to the manufacturer's instructions.
- Compare the cytokine levels in the BMS-470539-treated groups to the vehicle-treated control group to determine the in vivo anti-inflammatory efficacy.

Visualizations

Signaling Pathway of BMS-470539 Dihydrochloride

Caption: Signaling pathway of BMS-470539 via the MC1R.

Experimental Workflow for In Vivo Anti-inflammatory Assay



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Caption: Workflow for assessing in vivo anti-inflammatory effects.

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- To cite this document: BenchChem. [Purchasing Research-Grade BMS-470539 Dihydrochloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606234#where-to-purchase-research-grade-bms-470539-dihydrochloride]

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